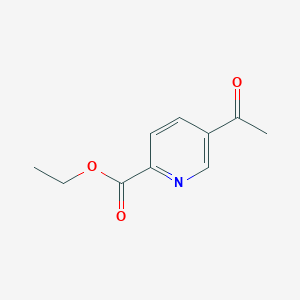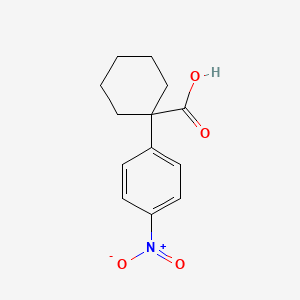![molecular formula C12H17Cl2N3S B1392807 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1258640-99-1](/img/structure/B1392807.png)
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Übersicht
Beschreibung
The compound “4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound with a molecular weight of 306.25 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps from commercially available substances in moderate to good yields . The synthesis process often involves the use of various reagents and reaction conditions, and the yield can vary depending on these factors .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.25 . Other properties such as boiling point, density, and acidity coefficient are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding : One study focused on the synthesis and structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, revealing insights into their molecular conformations, protonation sites, and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).
Quantum Chemical Analysis : Another research explored the versatile chemical functionality of N-(Pyridin-2-yl)thiazol-2-amine, demonstrating its presence in many therapeutically important species and detailing its electron distribution, tautomeric preferences, and divalent N(I) character (Bhatia et al., 2013).
Anticancer Activity : A study reported the preparation of thiazole derivatives using chitosan-grafted-poly(4-vinylpyridine) and their promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
Corrosion Inhibition : Research has been conducted on the effectiveness of 4-(pyridin-3-yl) thiazol-2-amine as a corrosion inhibitor for copper, showcasing high inhibition efficiencies in acidic solutions (Farahati et al., 2020).
Antifungal and Antibacterial Agents : A paper reported on novel derivatives of 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, highlighting their excellent antifungal and antibacterial activities (Narayana et al., 2007).
Fabrication of Multicolored Electrochromic Devices : There's also research on using derivatives of butan-1-amine for fabricating multicolored electrochromic devices, indicating their potential in smart materials applications (Yagmur et al., 2013).
Molecular Structural Characterization : Studies on polymorphs of thiourea and derived 2-aminothiazoles have provided detailed insights into their molecular and crystal structures, which could be crucial for understanding the properties of related compounds (Böck et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo-thiazoles, have been studied for their anticancer activity as topoisomerase ii alpha inhibitors . These compounds are also known to inhibit the Hedgehog (Hh) signaling cascade , which plays a crucial role in cell differentiation and proliferation.
Mode of Action
Based on the structural similarity to other pyrazolo-thiazoles, it can be inferred that it might interact with its targets (like topoisomerase ii alpha or components of the hh signaling pathway) and induce changes that inhibit their function . This could lead to the disruption of cell proliferation and differentiation, thereby exerting an anticancer effect.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication and cell signaling, given its potential role as a topoisomerase II alpha inhibitor and Hh signaling pathway inhibitor . By inhibiting these pathways, the compound could disrupt the normal cell cycle, leading to cell death or preventing the proliferation of cancer cells.
Result of Action
Based on its potential targets, it can be inferred that the compound might induce cell death or inhibit cell proliferation, particularly in cancer cells .
Eigenschaften
IUPAC Name |
4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10;;/h3-4,7-9H,1-2,5-6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOTVFKMVJQSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)
![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)

![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)
![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)



